molecular formula C14H19NO2 B12592985 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione CAS No. 651043-93-5

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B12592985
CAS No.: 651043-93-5
M. Wt: 233.31 g/mol
InChI Key: UIJFIJXUWDWRJX-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrole ring, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate can then be reacted with 3,4-dimethyl-1H-pyrrole-2,5-dione under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of catalysts such as vanadium or palladium can facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Properties

CAS No.

651043-93-5

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C14H19NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h6H,3-5,7-9H2,1-2H3

InChI Key

UIJFIJXUWDWRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCC2=CCCCC2)C

Origin of Product

United States

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